molecular formula C12H18O2 B13579442 2-Methyladamantane-2-carboxylicacid

2-Methyladamantane-2-carboxylicacid

Cat. No.: B13579442
M. Wt: 194.27 g/mol
InChI Key: SAZBTZFOGNIYBW-UHFFFAOYSA-N
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Description

2-Methyladamantane-2-carboxylicacid is a derivative of adamantane, a polycyclic hydrocarbon known for its unique cage-like structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyladamantane-2-carboxylicacid typically involves the carboxylation of 2-methyladamantan-2-ol. One common method is the Koch-Haaf carboxylation, which can be performed under different conditions to yield various products. For instance, at normal concentrations and 0°C, the major products are 2-methyladamantane-1-carboxylic acid and syn- and anti-4-methyladamantane-1-carboxylic acid. At 50°C, the major product is 3-methyladamantane-1-carboxylic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply to its production.

Chemical Reactions Analysis

Types of Reactions: 2-Methyladamantane-2-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyladamantane-2-carboxylicacid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyladamantane-2-carboxylicacid and its derivatives often involves interactions with specific molecular targets. For instance, adamantane derivatives like amantadine act on the N-methyl-D-aspartate (NMDA) receptors in the central nervous system, modulating neurotransmitter activity and providing neuroprotective effects . The exact pathways and targets for this compound would depend on its specific application and derivative form.

Comparison with Similar Compounds

Uniqueness: 2-Methyladamantane-2-carboxylicacid stands out due to its specific functional groups, which confer unique reactivity and potential applications. Its carboxylic acid group allows for further derivatization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-methyladamantane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-12(11(13)14)9-3-7-2-8(5-9)6-10(12)4-7/h7-10H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZBTZFOGNIYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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